molecular formula C13H10FN5S B3140841 N-(4-fluoroanilino)-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide CAS No. 478045-97-5

N-(4-fluoroanilino)-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide

Cat. No.: B3140841
CAS No.: 478045-97-5
M. Wt: 287.32 g/mol
InChI Key: HQMSWZIQDQRXSA-UHFFFAOYSA-N
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Description

“N-(4-fluoroanilino)-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide” is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are a group of compounds that have shown potential in various fields of medicinal chemistry, including as potential multi-targeted kinase inhibitors .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines involves a series of steps. The process starts with 2-aminonicotinonitrile, followed by bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . The synthesis process is usually carried out in high yields .


Molecular Structure Analysis

The molecular structure of “N-(4-fluoroanilino)-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide” is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core . This core is a key feature of the compound and contributes to its potential biological activities .

Future Directions

Pyrrolo[2,3-d]pyrimidines, including “N-(4-fluoroanilino)-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide”, show promise in the field of medicinal chemistry. Their potential as multi-targeted kinase inhibitors suggests they could be further developed for therapeutic applications . Future research could focus on optimizing their synthesis, improving their potency, and investigating their mechanism of action in more detail.

Properties

IUPAC Name

N-(4-fluoroanilino)-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5S/c14-9-1-3-10(4-2-9)19-18-8-16-12-11-5-6-20-13(11)17-7-15-12/h1-8,19H,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMSWZIQDQRXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NNC=NC2=C3C=CSC3=NC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NN/C=N\C2=C3C=CSC3=NC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-fluoroanilino)-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide

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